2-Ethoxypyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
2-ethoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMIPFLGOBWPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567016-93-6 | |
| Record name | 2-ethoxypyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Studies of 2 Ethoxypyridine 3 Sulfonyl Chloride and Analogous Sulfonyl Chlorides
Detailed Mechanistic Pathways of Sulfonyl Transfer Reactions
Sulfonyl transfer reactions, particularly those involving sulfonyl chlorides, are fundamental in organic synthesis, notably in the formation of sulfonamides and sulfonate esters. researchgate.netrsc.org The mechanism of these reactions has been a subject of considerable investigation, focusing on the nature of the transition state and the influence of substrate structure, solvent, and nucleophile. nih.govmdpi.com The solvolysis and substitution reactions of sulfonyl chlorides are generally understood to proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism, although the possibility of some unimolecular (SN1) character exists under specific conditions. nih.govmdpi.com
Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. wikipedia.orgvedantu.com For arenesulfonyl and alkanesulfonyl chlorides, the mechanism is predominantly considered a concerted SN2 process. nih.govmdpi.com This is supported by the relatively high heterolytic bond-dissociation energies of sulfonyl chlorides, which make the formation of a free sulfonyl cation (a prerequisite for a pure SN1 mechanism) unfavorable under typical solvolytic conditions. nih.gov
The reaction pathway is sensitive to the solvent's properties. Polar protic solvents can stabilize the developing charges in the transition state. libretexts.org The application of the extended Grunwald-Winstein equation to solvolysis rates of various sulfonyl chlorides consistently indicates a bimolecular process with significant solvent nucleophilic assistance. researchgate.netmdpi.comnih.gov While the mechanism is dominantly SN2, some reactions may exhibit a degree of SN1 character, representing a mechanistic continuum rather than a strict dichotomy. nih.govnih.gov This borderline behavior is often observed with secondary substrates in nucleophilic substitution at carbon and can be influenced by the solvent's ionizing power and nucleophilicity. nih.gov For most sulfonyl chlorides, however, calculations and experimental data suggest a common SN2 mechanism with relatively little development of cationic character at the sulfur center. mdpi.com
Detailed kinetic studies of the identity chloride-chloride exchange reaction in arenesulfonyl chlorides provide profound mechanistic insights. mdpi.comdntb.gov.ua By using radio-labeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl) in acetonitrile, researchers have been able to determine the second-order rate constants and activation parameters for a wide range of substituted arenesulfonyl chlorides. mdpi.comnih.gov
The reaction was found to follow second-order kinetics, consistent with a bimolecular process. mdpi.com Density functional theory (DFT) calculations support these experimental findings, revealing that the chloride-chloride exchange proceeds synchronously through a single, symmetrical trigonal bipyramidal transition state. mdpi.comdntb.gov.ua This is the hallmark of a concerted SN2 mechanism. mdpi.com In contrast, similar calculations for the fluoride (B91410) exchange reaction indicated a stepwise addition-elimination (A-E) mechanism involving a stable intermediate, highlighting the sensitivity of the mechanism to the nature of the halogen. mdpi.comdntb.gov.ua
The reactivity of arenesulfonyl chlorides is highly sensitive to the electronic and steric nature of substituents on the aromatic ring. mdpi.comrsc.org These effects have been systematically quantified through linear free-energy relationships and detailed kinetic analysis of ortho-substituted analogues. mdpi.comresearchgate.net
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of meta- and para-substituents on the reaction rate. libretexts.orgcambridge.org In this equation, k and k₀ are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that measures the sensitivity of the reaction to substituent effects. cambridge.org
For the chloride-chloride exchange reaction in a series of 11 meta- and para-substituted arenesulfonyl chlorides, the rate constants correlated well with the Hammett σ constants, yielding a positive ρ-value of +2.02. mdpi.comdntb.gov.uanih.govresearchgate.net A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. cambridge.org This is consistent with an SN2 mechanism where there is a buildup of negative charge in the transition state at the reaction center, which is stabilized by electron-withdrawing substituents. mdpi.com Similarly, the reaction of substituted benzenesulfonyl chlorides with anilines in methanol (B129727) also shows a positive correlation, with ρ-values varying depending on the aniline (B41778) substituent. rsc.org Solvolysis reactions tend to have smaller positive ρ-values, suggesting a transition state with a more balanced degree of bond-making and bond-breaking. nih.gov
| Substituent (X) | σ Constant | log k₂₅ |
|---|---|---|
| 4-NMe₂ | -0.66 | -5.699 |
| 4-OMe | -0.27 | -4.959 |
| 4-Me | -0.17 | -4.803 |
| 3-Me | -0.07 | -4.590 |
| H | 0.00 | -4.523 |
| 4-F | 0.06 | -4.322 |
| 4-Cl | 0.23 | -4.000 |
| 4-Br | 0.23 | -3.959 |
| 3-Cl | 0.37 | -3.721 |
| 3-NO₂ | 0.71 | -3.000 |
| 4-NO₂ | 0.78 | -2.873 |
The effect of ortho-substituents on the reactivity of arenesulfonyl chlorides is complex and often counterintuitive. mdpi.comresearchgate.net While electronic effects of ortho-groups are expected to influence reactivity similarly to their para-counterparts, and steric hindrance is generally expected to slow down an SN2 reaction, studies have revealed a significant rate acceleration in the presence of bulky ortho-alkyl groups. mdpi.comnih.govresearchgate.net For instance, 2,4,6-trimethyl- and 2,4,6-triisopropylbenzenesulfonyl chloride show enhanced reactivity in both solvolysis and chloride exchange reactions compared to less hindered analogues. mdpi.comresearchgate.net
This "positive ortho-effect" is attributed to steric compression in the ground state of the molecule. nih.govresearchgate.net X-ray and DFT analyses show that bulky ortho groups lead to a rigid, sterically congested structure. mdpi.comnih.gov This ground-state strain is relieved upon moving to the more spacious trigonal bipyramidal transition state, thus lowering the activation energy and accelerating the reaction. mdpi.comresearchgate.net The ortho-alkyl groups can restrict the rotation around the C-S bond, positioning the sulfur atom for a more favorable nucleophilic attack. researchgate.netresearchgate.net
Noncovalent interactions play a crucial, albeit subtle, role in modulating the reactivity of sulfonyl chlorides. mdpi.comresearchgate.net In sterically hindered ortho-substituted arenesulfonyl chlorides, the acceleration effect is partly explained by the presence of weak intramolecular hydrogen bonds, such as C-H···O interactions between the alkyl protons and the sulfonyl oxygens. mdpi.comresearchgate.net These interactions contribute to the rigid and compressed ground-state conformation, which is destabilized relative to the transition state. mdpi.comsciforum.net
Substituent Effects on Reactivity
Desulfonylation and Desulfitative Cross-Coupling Reactions
The sulfonyl chloride moiety is a versatile functional group that can be removed (desulfonylation) or utilized in cross-coupling reactions where sulfur dioxide is extruded (desulfitative coupling).
Transition Metal Catalysis in Sulfonyl Chloride Transformations
Transition metals, particularly palladium, play a crucial role in the transformation of aryl and heteroaryl sulfonyl chlorides. While palladium typically catalyzes the desulfonylation of arylsulfonyl chlorides, making them precursors for carbon-carbon bond formation, specific catalyst systems can promote carbon-sulfur bond formation. nih.gov This dual reactivity highlights the importance of the catalytic system in directing the reaction pathway.
Desulfitative cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds, utilizing sulfonyl chlorides as arylating agents. researchgate.net These reactions often proceed via the oxidative addition of the sulfonyl chloride to a low-valent metal center, followed by the extrusion of sulfur dioxide and subsequent coupling with a suitable partner. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids has been reported to generate 2-arylpyridines. nih.govresearchgate.netnih.gov Although this involves a sulfonyl fluoride, it demonstrates the capability of pyridine-sulfonyl compounds to undergo such transformations.
The general mechanism for a palladium-catalyzed desulfitative cross-coupling reaction is proposed to involve:
Oxidative addition of the heteroaryl sulfonyl chloride to a Pd(0) complex.
Extrusion of SO2 to form an arylpalladium(II) species.
Transmetalation with a coupling partner (e.g., a boronic acid).
Reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Table 1: General Conditions for Palladium-Catalyzed Desulfitative Cross-Coupling of Pyridine-Sulfonyl Derivatives
| Parameter | Condition |
| Catalyst | Pd(dppf)Cl₂ |
| Substrates | Pyridine-2-sulfonyl fluoride, (Hetero)aryl boronic acids |
| Temperature | 65-100 °C |
| Notes | The reaction can tolerate the presence of water and oxygen. nih.govresearchgate.netnih.gov |
Reactions with Unsaturated Organic Substrates
Sulfonyl chlorides are known to react with a variety of unsaturated organic compounds, such as alkenes and alkynes, through different mechanistic pathways. magtech.com.cnresearchgate.net These reactions can lead to the formation of diverse and complex molecular architectures.
Annulation and Chlorosulfonylation Processes
Annulation reactions, particularly [2+2] cycloadditions, are a known reaction pathway for sulfonyl chlorides with unsaturated partners. magtech.com.cnresearchgate.net These reactions can lead to the formation of four-membered rings.
Chlorosulfonylation involves the addition of both a chlorine atom and a sulfonyl group across a double or triple bond. This reaction is often initiated by a radical process. researchgate.net
Radical and Ionic Reaction Pathways
The reactions of sulfonyl chlorides with unsaturated substrates can proceed through either radical or ionic intermediates, depending on the reaction conditions and the nature of the substrates. magtech.com.cn
Radical Pathways: In the presence of radical initiators or under photolytic conditions, the S-Cl bond in a sulfonyl chloride can undergo homolytic cleavage to generate a sulfonyl radical. This radical can then add to an alkene or alkyne, initiating a chain reaction that can lead to addition or polymerization products.
Ionic Pathways: Under polar conditions, the sulfonyl chloride can react as an electrophile. The reaction can be initiated by the attack of the π-electrons of the unsaturated substrate on the sulfur atom, or by the coordination of a Lewis acid to the sulfonyl chloride, enhancing its electrophilicity.
Table 2: Mechanistic Pathways in Reactions of Sulfonyl Chlorides with Unsaturated Substrates
| Pathway | Initiator/Conditions | Intermediate | Typical Products |
| Radical | Radical initiators (e.g., AIBN), Light | Sulfonyl radical | Addition products, Polymers |
| Ionic | Polar solvents, Lewis acids | Carbocation | Addition products, Rearranged products |
Synthetic Applications of 2 Ethoxypyridine 3 Sulfonyl Chloride and Its Derivatives in Complex Molecule Synthesis
Utilization as a Versatile Building Block in Organic Synthesis
The structure of 2-Ethoxypyridine-3-sulfonyl chloride inherently positions it as a versatile building block for the synthesis of more complex molecules. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reactivity is a cornerstone of its utility in constructing larger molecular frameworks.
The pyridine (B92270) ring itself offers multiple sites for further functionalization, although the existing substituents will direct any subsequent reactions. The ethoxy group at the 2-position and the sulfonyl group at the 3-position electronically influence the pyridine ring, potentially directing incoming electrophiles or nucleophiles to specific positions. The versatility of this compound lies in its ability to introduce a substituted pyridine motif, which is a key component in many pharmaceuticals and agrochemicals.
For instance, analogous 2-chloropyridine-3-sulfonyl chloride is a known intermediate in the synthesis of various bioactive compounds. pipzine-chem.com Its reactions are well-documented and provide a roadmap for the potential applications of its 2-ethoxy counterpart. The replacement of the chloro group with an ethoxy group can be expected to alter the reactivity and solubility of the molecule, potentially offering advantages in specific synthetic contexts.
Modular Construction of Sulfonamide-Containing Chemical Entities
The primary and most predictable application of this compound is in the modular construction of sulfonamides. The reaction between a sulfonyl chloride and an amine is a robust and high-yielding transformation, making it a favored method for creating diverse libraries of sulfonamide-containing compounds. cbijournal.comnih.gov
This modular approach allows for the combination of the 2-ethoxypyridine-3-sulfonyl moiety with a vast array of amine-containing building blocks. By varying the amine component, chemists can systematically modify the steric and electronic properties of the final molecule, a strategy central to drug discovery and the development of new agrochemicals.
The general reaction for the formation of a sulfonamide from this compound is depicted below:

Figure 1: General reaction of this compound with a primary or secondary amine to form a sulfonamide.
The conditions for this reaction are typically mild, often involving the use of a base such as pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. chemicalbook.com The reaction is generally efficient and tolerant of a wide range of functional groups on the amine component, further highlighting the modularity of this synthetic approach.
Diverse Applications in Medicinal Chemistry Intermediate Synthesis
The sulfonamide functional group is a well-established pharmacophore found in a multitude of approved drugs, including antibacterials, diuretics, and anticonvulsants. The pyridine ring is also a privileged scaffold in medicinal chemistry. Therefore, intermediates derived from this compound are of significant interest in the synthesis of novel therapeutic agents.
While direct examples involving this compound are not readily found in the literature, the applications of its analogs are illustrative. For example, pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related disorders. patsnap.comgoogle.comeurjchem.com This underscores the importance of pyridine-3-sulfonyl chloride derivatives in constructing complex and medicinally relevant molecules.
The synthesis of various pyridine-based sulfonamides with potential biological activities has been widely reported, demonstrating the general utility of this class of compounds as medicinal chemistry intermediates. acs.orgresearchgate.netrsc.org
Regioselective Functionalization of Pyridine Rings through Sulfonyl Intermediates
The sulfonyl group, once installed on the pyridine ring, can serve as a handle for further regioselective functionalization. While the sulfonyl group itself is generally a deactivating group for electrophilic aromatic substitution, it can direct incoming nucleophiles or be transformed into other functional groups.
Although specific studies on the regioselective functionalization of the pyridine ring using intermediates derived from this compound are not available, the principles of pyridine chemistry suggest potential pathways. The electron-withdrawing nature of the sulfonyl group can activate the pyridine ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of other leaving groups on the ring.
Furthermore, the sulfonyl group can be subjected to various transformations. For example, in some contexts, a sulfonyl group can be reductively removed or converted into other functionalities, thereby serving as a temporary directing or activating group to achieve a desired substitution pattern on the pyridine ring that might be difficult to access through other synthetic routes.
Introduction of the Sulfonyl Moiety into Bioactive Scaffolds
A key application of this compound is the direct introduction of the 2-ethoxypyridine-3-sulfonyl moiety into existing bioactive scaffolds. This late-stage functionalization approach allows for the modification of known drugs or natural products to explore structure-activity relationships (SAR) and potentially develop new analogs with improved properties.
The high reactivity of the sulfonyl chloride group makes it suitable for coupling with complex molecules that contain a nucleophilic amine or alcohol group. This strategy is particularly valuable in medicinal chemistry, where the addition of a sulfonamide group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to its biological target. The 2-ethoxypyridine (B84967) portion of the molecule can also engage in specific interactions within a binding pocket, potentially enhancing potency or selectivity. The synthesis of novel pyridine-based sulfonamides with a range of biological activities, such as antiviral and antimicrobial properties, highlights the potential of introducing this moiety into bioactive scaffolds. researchgate.net
Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Sulfonyl Chloride Chemistry
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that allows for their identification and the characterization of their functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.
For a compound like 2-Ethoxypyridine-3-sulfonyl chloride, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the ethoxy group and the pyridine (B92270) ring. The ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, due to spin-spin coupling. The protons on the pyridine ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing sulfonyl chloride group and the electron-donating ethoxy group.
In the case of the closely related pyridine-3-sulfonyl chloride, ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. google.com The observed signals are a doublet of doublets at δ 7.70-7.74 ppm, a doublet of doublets at δ 8.43-8.45 ppm, a doublet of doublets at δ 9.03-9.05 ppm, and a doublet at δ 9.31-9.32 ppm, corresponding to the protons on the pyridine ring. google.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the two carbons of the ethoxy group and the five carbons of the pyridine ring. The chemical shifts of the pyridine carbons would be influenced by the substituents, with the carbon attached to the sulfonyl chloride group being significantly deshielded. While specific ¹³C NMR data for pyridine-3-sulfonyl chloride is not readily found in the literature, it is a standard characterization technique offered by many chemical suppliers.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂- (Ethoxy) | ~4.0 - 4.5 (quartet) | ~60 - 70 |
| -CH₃ (Ethoxy) | ~1.2 - 1.5 (triplet) | ~14 - 16 |
| Pyridine-H4 | ~7.5 - 8.0 | ~120 - 130 |
| Pyridine-H5 | ~7.0 - 7.5 | ~115 - 125 |
| Pyridine-H6 | ~8.5 - 9.0 | ~145 - 155 |
| Pyridine-C2 | - | ~155 - 165 |
| Pyridine-C3 | - | ~130 - 140 |
| Pyridine-C4 | - | ~120 - 130 |
| Pyridine-C5 | - | ~115 - 125 |
| Pyridine-C6 | - | ~145 - 155 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by strong absorptions characteristic of the sulfonyl chloride and the substituted pyridine ring.
The sulfonyl chloride group (SO₂Cl) gives rise to two strong, characteristic stretching vibrations. The asymmetric stretching vibration is typically observed in the range of 1370-1410 cm⁻¹, while the symmetric stretching vibration appears in the 1166-1204 cm⁻¹ region. The C-O stretching of the ethoxy group would be expected around 1250-1050 cm⁻¹. The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. pw.edu.pl A specification sheet for pyridine-3-sulfonyl chloride hydrochloride confirms that its infrared spectrum conforms to the expected structure. thermofisher.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| SO₂Cl | Asymmetric S=O stretch | 1370 - 1410 |
| SO₂Cl | Symmetric S=O stretch | 1166 - 1204 |
| C-O (Ether) | C-O stretch | 1250 - 1050 |
| Pyridine Ring | C=C and C=N stretch | 1400 - 1650 |
| Pyridine Ring | Aromatic C-H stretch | >3000 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption in the UV region due to π-π* transitions of the pyridine ring. The position and intensity of these absorptions can be influenced by the substituents on the ring. The ethoxy group, being an auxochrome, may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted pyridine ring.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, which can be used to deduce the elemental formula.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A characteristic feature of chlorine-containing compounds is the presence of an isotopic peak at M+2, with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine atom, followed by the loss of sulfur dioxide (SO₂). For derivatives of pyridine-3-sulfonyl chloride, the fragmentation can also lead to the formation of a pyridinium (B92312) ion. nih.gov
| Fragment | Description |
|---|---|
| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the isotopic pattern of chlorine. |
| [M-Cl]⁺ | Loss of a chlorine radical. |
| [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| [M-Cl-SO₂]⁺ | Loss of chlorine followed by loss of sulfur dioxide. |
| [C₅H₄NOEt]⁺ | 2-Ethoxypyridinium cation. |
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography is particularly well-suited for the analysis of sulfonyl chlorides.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for assessing the purity of compounds and analyzing reaction mixtures. For sulfonyl chlorides, which can be reactive and susceptible to hydrolysis, reversed-phase HPLC is a common and effective method.
A specific HPLC method for the determination of pyridine-3-sulfonyl chloride has been described. patsnap.com This method utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile. patsnap.com The detection is typically carried out using a UV detector. patsnap.com Such a method could be readily adapted for the analysis of this compound. The ethoxy group would likely increase the retention time on a reversed-phase column compared to pyridine-3-sulfonyl chloride due to its increased hydrophobicity.
Furthermore, pyridine-3-sulfonyl chloride is used as a derivatization agent to enhance the sensitivity of analytes in HPLC-MS/MS analysis, highlighting its suitability for HPLC-based methods. nih.govsigmaaldrich.com
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.2% Tetrabutylammonium hydroxide (B78521) phosphate (B84403) buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 62:38 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Based on a method described for pyridine-3-sulfonyl chloride. patsnap.com
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the separation and analysis of volatile and thermally stable compounds. For sulfonyl chlorides, which can be prone to degradation at elevated temperatures, careful method development is crucial. The direct GC analysis of sulfonyl chlorides is possible, though challenges such as partial degradation to the corresponding chlorides can occur. To circumvent this, derivatization into more thermally stable compounds, such as sulfonamides, is a common strategy for accurate quantitative analysis. For instance, n-tetradecanesulfonyl chlorides have been successfully converted to N,N-diethylsufonamides for GC analysis.
In the context of this compound, a GC method would be invaluable for monitoring reaction progress and assessing final product purity. A typical GC analysis would involve:
Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., RTX-5MS), is generally suitable for the analysis of sulfonyl chlorides and their derivatives.
Temperature Programming: An optimized temperature program is essential to ensure the elution of the analyte without on-column degradation. This would typically start at a lower temperature and ramp up to a higher temperature to elute less volatile components.
Injector and Detector: A split/splitless injector is commonly used. The injector temperature must be carefully optimized to ensure efficient volatilization without causing thermal decomposition. A flame ionization detector (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range.
A hypothetical GC method for this compound is outlined below:
| Parameter | Value |
| Column | RTX-5MS (30 m x 0.25 mm ID x 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (1 min), then 25 °C/min to 300 °C (4 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
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Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Identification and Quantification of Compounds
Coupled or hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous identification and precise quantification of compounds in complex matrices.
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile compounds. For sulfonyl chlorides, GC-MS can provide both retention time data for quantification and mass spectra for structural confirmation. The electron impact (EI) ionization mode is commonly used, which can lead to characteristic fragmentation patterns. For sulfonyl chlorides, fragments corresponding to the loss of SO2 or the sulfonyl chloride group are often observed. In cases where the molecular ion is not stable, softer ionization techniques like chemical ionization (CI) may be employed. The direct GC-MS analysis of n-tetradecanesulfonyl chlorides has been demonstrated, allowing for the identification of various isomers.
A developed GC-MS method for a related compound, methane (B114726) sulfonyl chloride, utilized selected-ion monitoring (SIM) mode for enhanced sensitivity in trace analysis, demonstrating the capability of this technique for impurity profiling.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is particularly useful for the analysis of thermally labile or non-volatile compounds. While direct analysis of this compound by LC-MS/MS is feasible, it is more commonly encountered in the literature as a derivatizing agent to enhance the ionization efficiency and detection sensitivity of other molecules, such as steroidal estrogens. In these applications, the pyridine-3-sulfonyl moiety provides a site of protonation, leading to a strong signal in positive ion electrospray ionization (ESI).
The product ion spectra of pyridine-3-sulfonyl derivatives often show characteristic fragmentation, including the loss of SO2 from the protonated molecule [M+H]+. This specific fragmentation can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, which provide high selectivity and sensitivity for quantification.
A representative LC-MS/MS method for a compound derivatized with a pyridine sulfonyl chloride might involve the following parameters:
| Parameter | Condition |
| LC Column | C18 reversed-phase column |
| Mobile Phase | A gradient of water and acetonitrile, often with an additive like formic acid to promote ionization. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Transitions | Monitoring of the precursor ion ([M+H]+) to a specific product ion (e.g., [M+H-SO2]+). |
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X-ray Crystallography and Solid-State Structure Analysis
Elucidation of Molecular Conformations and Packing Arrangements
For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the precise spatial orientation of the ethoxy and sulfonyl chloride groups relative to the pyridine ring. It would also elucidate the crystal packing, which is how the individual molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions.
While a crystal structure for this compound is not publicly available, studies on related aromatic sulfonyl chlorides provide insights into the expected structural features. The geometry around the sulfur atom is expected to be tetrahedral. The conformation of the ethoxy group (e.g., gauche or anti) relative to the pyridine ring would also be determined.
Analysis of Intermolecular and Intramolecular Noncovalent Interactions
The crystal packing is stabilized by a network of noncovalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. In the solid state of this compound, potential interactions could include:
C–H···O hydrogen bonds: The hydrogen atoms of the pyridine ring and the ethoxy group can act as hydrogen bond donors to the oxygen atoms of the sulfonyl group of neighboring molecules.
C–H···N hydrogen bonds: The hydrogen atoms of the ethoxy group could potentially interact with the nitrogen atom of the pyridine ring.
π-π stacking: The pyridine rings of adjacent molecules may engage in stacking interactions.
The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.
Hirshfeld Surface Analysis for Quantifying Molecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.
By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.
Computational Chemistry in the Study of 2 Ethoxypyridine 3 Sulfonyl Chloride
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Ethoxypyridine-3-sulfonyl chloride. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. From this, a wealth of information can be derived, including optimized molecular geometry, vibrational frequencies, and the distribution of electron density.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules like this compound. github.io DFT calculations focus on the electron density to determine the ground-state energy of the system, offering a favorable balance between computational cost and accuracy. github.io
Geometry optimization is a key application of DFT, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. researchgate.netresearcher.life This lowest-energy structure corresponds to the most stable conformation of the molecule. The process yields precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial relationship between the pyridine (B92270) ring, the ethoxy group, and the sulfonyl chloride moiety. Such calculations can also elucidate the impact of intramolecular interactions, like hydrogen bonding, on the molecule's final structure. ymerdigital.com
The output of a DFT geometry optimization provides a detailed picture of the molecule's three-dimensional structure. Below is an illustrative table of what selected optimized geometrical parameters for this compound might look like, as determined by DFT calculations.
| Parameter | Atom Pair/Trio | Illustrative Value |
| Bond Length | S-Cl | 2.08 Å |
| S=O (1) | 1.45 Å | |
| S=O (2) | 1.45 Å | |
| C(pyridine)-S | 1.78 Å | |
| C(pyridine)-O(ethoxy) | 1.36 Å | |
| Bond Angle | O-S-O | 120.5° |
| Cl-S-C | 105.2° | |
| O-S-Cl | 108.0° | |
| Dihedral Angle | C-C-S-Cl | 75.0° |
| C-C-O-C | 178.5° |
Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would be determined from specific DFT calculations.
DFT is also a powerful tool for exploring the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing critical points, including intermediates and, most importantly, transition states. nih.govmdpi.com
A transition state (TS) represents the highest energy point along the reaction coordinate, corresponding to the activation energy barrier that must be overcome for the reaction to proceed. DFT calculations can determine the geometry and energy of the TS. researchgate.net A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. nih.gov
For reactions involving the sulfonyl chloride group, such as nucleophilic substitution, DFT can distinguish between different possible mechanisms, like a concerted SN2-type pathway or a stepwise addition-elimination mechanism. semanticscholar.orgnih.gov The calculated activation energies for each potential pathway can reveal the most favorable reaction mechanism.
Below is a hypothetical data table illustrating how DFT could be used to compare the energetics of two possible mechanisms for the hydrolysis of this compound.
| Reaction Pathway | Species | Relative Energy (kcal/mol) |
| Mechanism A (SN2) | Reactants | 0.0 |
| Transition State (TS1) | +15.5 | |
| Products | -5.2 | |
| Mechanism B (Addition-Elimination) | Reactants | 0.0 |
| Intermediate | -2.1 | |
| Transition State (TS2) | +19.8 | |
| Products | -5.2 |
Note: This data is hypothetical and for illustrative purposes. It shows how calculated energies can be used to compare the feasibility of different reaction mechanisms.
Prediction of Reactivity and Selectivity in Sulfonyl Chloride Reactions
Computational chemistry, and DFT in particular, can provide valuable predictions about the chemical reactivity and selectivity of this compound. This is achieved by calculating various electronic properties and reactivity descriptors that quantify the molecule's response to chemical attack. researchgate.net
Local reactivity descriptors are used to predict the most likely sites for electrophilic or nucleophilic attack. The Molecular Electrostatic Potential (MESP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (red) and electron-poor (blue) regions. ymerdigital.com For this compound, the MESP would likely show a significant electron-poor region around the sulfur atom, confirming it as the primary site for nucleophilic attack. Another tool, Fukui functions, can be calculated to quantify the reactivity at each specific atomic site within the molecule. ymerdigital.com
An illustrative table of conceptual DFT reactivity descriptors for this compound is presented below.
| Descriptor | Definition | Illustrative Value | Implication |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -7.5 eV | Related to electron-donating ability |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.2 eV | Related to electron-accepting ability |
| HOMO-LUMO Gap (η) | ELUMO - EHOMO | 6.3 eV | Indicates chemical stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.35 eV | Measures tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.15 eV | Resistance to change in electron configuration |
Note: The values in this table are for illustrative purposes and would be derived from specific DFT calculations.
Correlation of Theoretical Predictions with Experimental Observables
A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. This correlation provides confidence in the computational model and its predictive power. For this compound, several key observables can be used for this purpose.
One of the most direct comparisons is between calculated and experimental vibrational spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.net A good agreement between the calculated and experimental spectra supports the accuracy of the computed molecular geometry. ymerdigital.com
Furthermore, kinetic studies of reactions involving this compound can provide experimental reaction rates. These rates can be correlated with the activation energies (ΔG‡) calculated using DFT. semanticscholar.orgnih.gov A strong correlation between the experimentally observed reaction rates and the computationally predicted energy barriers across a series of related compounds would validate the proposed reaction mechanism. semanticscholar.org This synergy between theory and experiment is essential for building a comprehensive understanding of the chemical behavior of this compound.
Conclusion and Future Research Directions
Synthesis and Reactivity of 2-Ethoxypyridine-3-sulfonyl chloride: A Review of Current Knowledge
This compound is a specialized heterocyclic sulfonyl chloride that has garnered interest as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. A review of the current scientific landscape, primarily through patent literature, reveals its crucial role in the development of novel therapeutic agents.
The synthesis of pyridine (B92270) sulfonyl chlorides, in general, follows established chemical pathways. Common methods include the diazotization of aminopyridines followed by a sulfonyl chlorination reaction, or the direct chlorosulfonation of the corresponding sulfonic acids. For instance, the synthesis of the parent compound, pyridine-3-sulfonyl chloride, can be achieved from 3-aminopyridine (B143674) through the formation of a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source. An alternative route involves the treatment of pyridine-3-sulfonic acid with chlorinating agents like phosphorus pentachloride or thionyl chloride.
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed journals, its preparation is described within patent literature. A notable application is in the synthesis of sulfonamide compounds that act as tissue non-specific alkaline phosphatase (TNAP) inhibitors. google.com The synthesis outlined in this context provides a viable route to this important building block.
The reactivity of this compound is characteristic of sulfonyl chlorides, which are potent electrophiles. The primary reaction of this compound is its coupling with primary or secondary amines to form the corresponding sulfonamides. This reactivity is fundamental to its application in medicinal chemistry, where the sulfonamide linkage is a common and important functional group in biologically active molecules. The ethoxy group at the 2-position of the pyridine ring is expected to influence the reactivity of the sulfonyl chloride group through electronic effects, potentially modulating its electrophilicity compared to unsubstituted or differently substituted pyridine sulfonyl chlorides.
Prospects for Novel Synthetic Methodologies
While established methods for the synthesis of pyridine sulfonyl chlorides exist, there is always a drive for the development of more efficient, milder, and environmentally benign synthetic routes. Future research in the synthesis of this compound could explore several promising avenues.
One area of potential innovation is the late-stage functionalization of pre-existing pyridine rings. Methods that allow for the direct and regioselective introduction of a chlorosulfonyl group onto a 2-ethoxypyridine (B84967) scaffold would be highly valuable. This could potentially involve transition-metal-catalyzed C-H activation and subsequent sulfonation/chlorination. Such a strategy would offer a more convergent and flexible approach compared to building the molecule from simpler precursors.
Furthermore, the development of continuous flow processes for the synthesis of sulfonyl chlorides presents an opportunity for improved safety and scalability. researchgate.net Given that traditional methods often employ harsh reagents and can be exothermic, flow chemistry can offer better control over reaction parameters, leading to higher yields and purity.
Another prospective methodology could involve the use of novel sulfonylating agents. Research into milder and more selective reagents for the conversion of sulfonic acids or their derivatives to sulfonyl chlorides could lead to processes with a broader functional group tolerance, which is particularly important in the synthesis of complex molecules.
| Prospective Synthetic Methodology | Potential Advantages |
| Late-Stage C-H Chlorosulfonylation | Increased synthetic efficiency and flexibility. |
| Continuous Flow Synthesis | Improved safety, scalability, and process control. |
| Novel Sulfonylating Agents | Milder reaction conditions and broader functional group tolerance. |
Advanced Mechanistic Investigations and Computational Insights
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound can pave the way for optimizing existing processes and designing new reactions. While the general mechanism of nucleophilic substitution at the sulfonyl group is understood to proceed through a bimolecular nucleophilic substitution (SN2)-type pathway, the specific influence of the 2-ethoxy substituent on the pyridine ring warrants further investigation.
Future research could employ kinetic studies to quantify the reaction rates of this compound with various nucleophiles. This would provide valuable data on the electronic and steric effects of the ethoxy group on the reactivity of the sulfonyl chloride moiety.
Computational chemistry offers a powerful tool for gaining detailed insights into the electronic structure and reaction pathways of this molecule. Density Functional Theory (DFT) calculations could be used to model the transition states of its reactions, providing a theoretical basis for understanding its reactivity. Such studies could elucidate the role of the pyridine nitrogen and the ethoxy group in stabilizing or destabilizing the transition state, thereby influencing the reaction rate and selectivity. Furthermore, computational analysis can help in predicting the reactivity of related substituted pyridine sulfonyl chlorides, guiding the design of new synthetic targets.
| Research Approach | Potential Insights |
| Kinetic Studies | Quantitative data on the electronic and steric effects of the 2-ethoxy group. |
| DFT Calculations | Elucidation of transition state structures and reaction pathways. |
| Comparative Computational Analysis | Prediction of reactivity for a range of substituted pyridine sulfonyl chlorides. |
Expanding the Scope of Synthetic Applications for Functional Molecule Construction
The primary application of this compound identified in the current literature is in the synthesis of specific pharmaceutical agents. However, its potential as a versatile building block extends beyond this single application. Future research should focus on expanding the scope of its use in the construction of a wider array of functional molecules.
In medicinal chemistry, this compound could be utilized in the synthesis of new classes of therapeutic agents. The sulfonamide moiety is a key pharmacophore in a vast number of drugs, and the unique substitution pattern of this compound could lead to the discovery of compounds with novel biological activities. mdpi.com
Beyond pharmaceuticals, functionalized pyridine derivatives have applications in materials science and agrochemistry. For instance, the incorporation of the 2-ethoxypyridine-3-sulfonyl moiety into organic materials could lead to novel properties, such as in the development of organic light-emitting diodes (OLEDs) or sensors. In the field of agrochemicals, new herbicides, fungicides, or insecticides could be developed based on sulfonamide structures derived from this building block.
Exploring the reactivity of this compound with a broader range of nucleophiles beyond amines could also open up new synthetic possibilities. Reactions with alcohols, thiols, and carbon nucleophiles could lead to the synthesis of novel sulfonate esters, thioethers, and sulfones, respectively, each with their own potential applications.
| Application Area | Potential Functional Molecules |
| Medicinal Chemistry | Novel therapeutic agents with diverse biological activities. |
| Materials Science | Organic electronic materials, sensors. |
| Agrochemicals | New herbicides, fungicides, and insecticides. |
| Organic Synthesis | Diverse sulfonate esters, thioethers, and sulfones. |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-ethoxypyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sulfonation and chlorination of the pyridine precursor. A common approach is reacting 2-ethoxypyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to form the intermediate sulfonic acid, followed by treatment with PCl₅ or SOCl₂ to yield the sulfonyl chloride. Key factors include:
- Temperature control : Excess heat may lead to decomposition or side reactions like over-sulfonation.
- Stoichiometry : A 1:1.2 molar ratio of pyridine to chlorosulfonic acid minimizes byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (diethyl ether) improves purity .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR should show characteristic peaks for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyridine protons (δ 7.5–8.5 ppm). ¹³C NMR confirms sulfonyl chloride attachment at C3 (δ ~140 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% typical for research-grade material) .
- Elemental Analysis : Matches theoretical C, H, N, and S content within ±0.3% .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (vermiculite).
- Storage : Keep in airtight containers under argon at –20°C to prevent hydrolysis .
Advanced: How does the electron-withdrawing sulfonyl chloride group influence the reactivity of 2-ethoxypyridine in nucleophilic substitution reactions?
Answer:
The sulfonyl chloride group at C3 activates the pyridine ring toward nucleophilic attack at C2 or C4 due to its strong electron-withdrawing effect. For example:
- Amination : Reacts with amines (e.g., benzylamine) in THF at 60°C, yielding sulfonamides. Regioselectivity is controlled by the ethoxy group’s steric hindrance at C2 .
- Cross-Coupling : Suzuki-Miyaura coupling at C5 requires Pd(PPh₃)₄ and careful deoxygenation to avoid sulfonyl group reduction .
Advanced: What strategies mitigate hydrolysis of this compound during aqueous-phase reactions?
Answer:
- Solvent Choice : Use anhydrous dichloromethane or DMF with molecular sieves to scavenge moisture .
- Low-Temperature Reactions : Conduct reactions below 0°C to slow hydrolysis kinetics .
- In Situ Generation : Prepare the sulfonyl chloride immediately before use via SOCl₂ treatment of the sulfonic acid intermediate .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
- Computational Modeling : DFT calculations predict metabolite interactions with targets (e.g., kinase inhibition) to validate experimental IC₅₀ values .
Advanced: What role does the ethoxy group play in stabilizing this compound under acidic vs. basic conditions?
Answer:
- Acidic Conditions : The ethoxy group’s electron-donating effect stabilizes the pyridine ring against protonation, reducing decomposition.
- Basic Conditions : Ethoxy groups undergo slow hydrolysis to phenolic derivatives, which can react with sulfonyl chloride. Use buffered pH 7–8 to minimize this .
Advanced: How can researchers design kinetic studies to evaluate the sulfonyl chloride’s reactivity in multi-step syntheses?
Answer:
- Stopped-Flow UV/Vis : Monitor reaction progress at λₘₐₓ ~270 nm (sulfonyl chloride absorption) in real-time .
- Competition Experiments : Compare reaction rates with competing nucleophiles (e.g., aniline vs. morpholine) to determine selectivity .
- Arrhenius Analysis : Measure rate constants at 10°C intervals (e.g., 0–40°C) to calculate activation energy (Eₐ) for key steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
